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Compound of Interest

Compound Name: Nominine

Cat. No.: B1204822

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of
the complex diterpenoid alkaloid, nominine, as developed by the Gin research group. The
synthesis is notable for its strategic use of a dual cycloaddition strategy, enabling a concise and
efficient construction of the intricate heptacyclic core of the natural product. This application
note is intended to serve as a comprehensive resource for researchers in organic synthesis
and drug development.

Introduction

Nominine is a member of the hetisine class of C20-diterpenoid alkaloids, characterized by a
highly bridged and complex polycyclic framework. The elegant total synthesis developed by
Peese and Gin utilizes a convergent approach, highlighted by a key intramolecular 1,3-dipolar
cycloaddition of a 4-oxido-isoquinolinium betaine and a subsequent intramolecular Diels-Alder
reaction. This strategy significantly streamlined the assembly of the challenging molecular
architecture. The racemic synthesis was accomplished in 15 steps, while an asymmetric variant
was also developed.[1][2]

Key Synthetic Strategies

The retrosynthetic analysis of nominine by the Gin group identified two critical cycloaddition
events for the rapid construction of the core structure.[1][3]
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 Intramolecular 1,3-Dipolar Cycloaddition: An early-stage cycloaddition of a 4-oxido-
isoquinolinium betaine with an ene-nitrile dipolarophile is employed to construct the bridged
pyrrolidine ring system.[1][2][4]

 Intramolecular Dienamine-Diels-Alder Cascade: A late-stage pyrrolidine-induced dienamine
isomerization triggers an intramolecular [4+2] cycloaddition, which efficiently assembles the
remaining carbocyclic rings of the heptacyclic core.[1][2]

Experimental Protocols

The following protocols are based on the procedures reported by Peese and Gin in the Journal
of the American Chemical Society (2006) and Chemistry - A European Journal (2008).

Synthesis of the Dipolarophile Component

The synthesis of the ene-nitrile dipolarophile begins with 3-methylcyclohexenone.

o Conjugate Cyanation and Enolate Trapping: To a solution of 3-methylcyclohexenone in
benzene, diethylaluminum cyanide (AIEt2CN) is added to perform a conjugate cyanation.
The resulting enolate is then trapped with trifluoromethanesulfonic anhydride (Tf20) in the
presence of tetrabutylammonium triphenyldifluorosilicate (TBAT) to yield the enol triflate 9.[1]

 Nitrile Reduction and Cyanation: The nitrile group of enol triflate 9 is reduced to the
corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H). Subsequent
palladium-catalyzed cross-coupling with zinc cyanide (Zn(CN)2) affords the ene-nitrile
dipolarophile 10.[1]

Synthesis of the Aza-Dipole Precursor

The synthesis of the aza-dipole precursor starts from p-anisaldehyde dimethyl acetal.

» Ortho-lithiation and Acylation: p-Anisaldehyde dimethyl acetal is subjected to ortho-lithiation
using tert-butyllithium, followed by quenching with 2-chloro-N-methoxy-N-methylacetamide to
give the aryl ketone 6.[1]

e Azide Formation and Rearrangement: The a-chloro substituent in ketone 6 is displaced with
sodium azide (NaN3). Subsequent acid-catalyzed rearrangement with acetyl chloride in
methanol yields the cyclic bis(acetal) 7.[1]
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Assembly and Cycloaddition Cascades

Coupling of Fragments: The dipolarophile 10 and the aza-dipole precursor 7 are coupled via
a Staudinger-aza-Wittig reaction using tributylphosphine (PBu3), followed by in situ reduction
of the resulting imine with sodium triacetoxyborohydride (NaBH(OACc)3) to provide amine 11
as a mixture of diastereomers.[1]

Formation of the 4-Oxido-isoquinolinium Betaine: Treatment of the diastereomeric mixture of
amine 11 with 10% trifluoroacetic acid (TFA) in dichloromethane at O °C leads to the
formation of the 4-oxido-isoquinolinium betaine 12.[1]

Intramolecular 1,3-Dipolar Cycloaddition: Heating a solution of betaine 12 in a sealed tube at
high temperature furnishes the cycloadducts 13 and 14. These isomers can be equilibrated
and the desired isomer 14 isolated.[3]

Advancement to the Diels-Alder Precursor: The cycloadduct 14 is elaborated through a
series of steps including ketone reduction, nitrile conversion to an alkene, and a Birch
reduction of the aromatic ring to yield the (3,y-unsaturated cyclohexenone 19.[1]

Dienamine Isomerization/Diels-Alder Cascade: Exposure of cyclohexenone 19 to pyrrolidine
in methanol at 60 °C induces a dienamine isomerization, which is presumed to form a small
equilibrium amount of the dienamine isomer 20. This intermediate then undergoes a rapid
intramolecular Diels-Alder cycloaddition to afford the heptacyclic ketone 21 after silica gel
chromatography.[1]

Completion of the Synthesis: The final steps involve a Wittig methylenation of the ketone in
21, followed by a diastereoselective allylic hydroxylation using selenium dioxide and tert-
butyl hydroperoxide to furnish (x)-nominine.[1]

Data Presentation
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Reagents and

Step No. Reaction . Yield (%)
Conditions
1 Conjugate Cyanation/  AIEt2CN, benzene; 81
Enolate Trapping TBAT, Tf20, benzene
2 Nitrile Reduction DIBAL-H, PhMe, 0 °C 92
3 Pd-catalyzed Zn(CN)2, Pd(PPh3)4, g5
Cyanation DMF, 60 °C
o t-BulLi, Et20, -23 °C;
Ortho-lithiation /
4 _ CICH2C(O)N(OMe)M 52
Acylation
e
5 Azide Displacement NaN3, acetone, 23°C 95
6 Acetal Rearrangement  AcCl, MeOH, 23 °C 99
. Fragment Coupling / PBu3, NaBH(OAC)3, 29
Reduction CH2ClI2, 23 °C
10% TFA in CH2CI2, 0
8 Betaine Formation oc 93
9 Birch Reduction / Na, i-PrOH, THF, 97
Hydrolysis NH3, -78 °C; aq. HCI
10 Dienamine/Diels-Alder  9:1 MeOH/pyrrolidine, 28
Cascade 60 °C
o _ Ph3P=CH2, THF, 70
11 Wittig Methylenation oc 77
. . Se02, t-BuOOH,
12 Allylic Hydroxylation 66
CH2CI2, 23 °C
Visualizations

Synthetic Workflow of Nominine
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Caption: Key stages in the total synthesis of hominine.
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Dual Cycloaddition Strategy

Core Strategy

Intramolecular ~ . . Dienamine-Diels-Alder -
Convergent Fragments 1,3-Dipolar Cycloaddition P> Tetracyclic Intermediate Cascade —>

Y

Click to download full resolution via product page

Caption: The dual cycloaddition approach to hominine's core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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